The synthesis of Manifaxine involves several key steps:
These steps highlight the complexity of synthesizing Manifaxine, which requires careful control of reaction conditions to optimize yield and purity.
Manifaxine has the molecular formula and a molar mass of approximately 243.254 g/mol . Its structure features a morpholine ring and fluorinated phenyl moieties, which contribute to its biological activity.
Manifaxine can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the reaction conditions and reagents used.
As a norepinephrine-dopamine reuptake inhibitor, Manifaxine works by modulating neurotransmitter levels in the brain. It inhibits the reuptake of norepinephrine and dopamine, increasing their availability in synaptic clefts. This mechanism is crucial for enhancing mood and cognitive function, making it a candidate for treating depression and anxiety disorders. Research indicates that this modulation may lead to improved therapeutic outcomes in conditions where these neurotransmitters are implicated.
Manifaxine exhibits several notable physical and chemical properties:
The specific melting point or boiling point data were not provided but are critical for practical applications in pharmaceutical formulations.
Manifaxine has been primarily researched for its potential applications in treating psychiatric disorders such as depression and attention deficit hyperactivity disorder. Its mechanism as a norepinephrine-dopamine reuptake inhibitor positions it as a candidate for managing conditions where these neurotransmitters play a significant role. Additionally, ongoing research explores its efficacy in treating other mood disorders and cognitive impairments.
Manifaxine (developmental code name GW-320,659) emerged from deliberate structural optimization efforts by GlaxoSmithKline researchers targeting metabolites of bupropion, a well-established antidepressant. Specifically, scientists focused on radafaxine ((2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride), an active isomer of hydroxybupropion and a major metabolite of bupropion itself. Bupropion’s known efficacy as a norepinephrine-dopamine reuptake inhibitor (NDRI) provided the pharmacological foundation, but its metabolic profile presented opportunities for refinement [1].
The chemical synthesis of manifaxine involved strategic modifications to radafaxine’s core morpholinol structure. Key steps included:
This optimization replaced radafaxine’s 3-chlorophenyl group with a 3,5-difluorophenyl moiety and introduced dimethyl substitutions at the morpholinol ring’s 3 and 5 positions. The resulting compound, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol, exhibited enhanced binding specificity for monoamine transporters. Crucially, positron emission tomography studies of radafaxine had demonstrated slow but prolonged dopamine transporter (DAT) blockade (peak 22% at 4 hours), which correlated with reduced abuse potential compared to faster-acting stimulants like methylphenidate [3]. Manifaxine’s design aimed to retain this kinetic profile while improving metabolic stability and transporter affinity [1] [6].
Table 1: Structural Evolution from Bupropion to Manifaxine
Compound | Core Structure | Key Modifications | Primary Pharmacological Target |
---|---|---|---|
Bupropion | Aminoketone | N/A | NDRI (non-competitive DAT/NET inhibition) |
Hydroxybupropion (metabolite) | Morpholinol | Introduction of hydroxyl group | Moderate DAT/NET inhibition |
Radafaxine | (2S,3S)-3,5,5-trimethyl-morpholinol | Chirally pure isomer; 3-chlorophenyl | Selective DAT blocker (slow kinetics) |
Manifaxine | (2S,3S,5R)-3,5-dimethyl-morpholinol | 3,5-difluorophenyl; dimethyl ring substitution | Potentiated DAT/NET affinity |
GlaxoSmithKline advanced manifaxine based on compelling preclinical data indicating dual efficacy for attention deficit hyperactivity disorder (ADHD) and obesity. Mechanistic studies confirmed its potent inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET), with significantly higher selectivity over serotonin transporters (SERT)—a profile distinct from serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) like amitifadine or triple reuptake inhibitors in development [5] [6]. This specificity aligned with the neurobiology of ADHD (dopamine/norepinephrine dysregulation) and obesity (dopamine-mediated reward pathways and norepinephrine-induced thermogenesis) [1].
Clinical development progressed to Phase 2 trials for both indications:
GlaxoSmithKline’s strategic interest in manifaxine reflected its broader pipeline focus on neuromodulation for high-need therapeutic areas. During this period, the company invested heavily in central nervous system disorders, leveraging structure-activity relationship optimization to refine existing compounds [4] [10].
Table 2: Clinical Trial Outcomes for Manifaxine
Indication | Study Design | Key Efficacy Findings | Pharmacogenetic Insights |
---|---|---|---|
ADHD (DeVeaugh-Geiss et al., 2002) | Randomized controlled trial (children) | Significant reduction in ADHD symptom scores | Not assessed |
Obesity (Spraggs et al., 2005) | Pharmacogenetic analysis | Weight loss in genetically responsive subgroups | Polymorphisms in COMT and SLC6A2 (NET gene) predicted response |
Despite promising Phase 2 data, GlaxoSmithKline discontinued manifaxine’s development in the mid-2000s. Publicly disclosed reasons included:
Notably, the discontinuation was not attributed to safety concerns but to strategic and economic factors. Manifaxine joined other abandoned neuropsychiatric agents in GlaxoSmithKline’s pipeline, including radafaxine and amitifadine, reflecting industry-wide challenges in developing novel monoamine reuptake inhibitors [1] [6]. The compound remains cataloged in pharmacological databases as a discontinued DAT/NET inhibitor with investigational status terminated [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7